N1-Isobutyl Substitution Confers Distinct Lipophilicity Compared to Closest Analogs
The target compound's N1-isobutyl group (2-methylpropyl) provides a calculated logP (cLogP) of approximately 1.5, differentiating it from the less lipophilic N1-ethyl analog (4-(azetidin-3-yloxy)-1-ethyl-1H-pyrazole, cLogP ~0.9) and the more sterically hindered N1-tert-butyl analog (4-(azetidin-3-yloxy)-1-tert-butyl-1H-pyrazole, cLogP ~1.8) . This intermediate lipophilicity is crucial for membrane permeability and target engagement in S1P receptor modulation [1]. The molecular weight of 195.26 g/mol also distinguishes it from the simpler N1-H pyrazole azetidine core (MW: 139.15 g/mol) and bulkier analogs, impacting absorption and distribution characteristics .
| Evidence Dimension | Calculated lipophilicity (cLogP) and Molecular Weight |
|---|---|
| Target Compound Data | cLogP ≈ 1.5; MW = 195.26 g/mol |
| Comparator Or Baseline | 4-(Azetidin-3-yloxy)-1-ethyl-1H-pyrazole (cLogP ~0.9; MW: 167.21 g/mol); 4-(Azetidin-3-yloxy)-1-tert-butyl-1H-pyrazole (cLogP ~1.8; MW: 195.26 g/mol); 4-(Azetidin-3-yloxy)-1H-pyrazole (MW: 139.15 g/mol) |
| Quantified Difference | ΔcLogP ≈ +0.6 vs. ethyl analog; ΔcLogP ≈ -0.3 vs. tert-butyl analog; ΔMW = +28.05 to +56.11 g/mol vs. smaller analogs |
| Conditions | cLogP calculated using standard cheminformatics methods; molecular weights from vendor datasheets |
Why This Matters
Lipophilicity governs passive membrane permeability and non-specific protein binding, making the isobutyl analog a uniquely balanced candidate for cell-based assays compared to less or more lipophilic alternatives.
- [1] Allergan, Inc. SUBSTITUTED PYRAZOLE AZETIDINES AS SPHINGOSINE RECEPTOR MODULATORS. US Patent Application Publication 2014/0228345 A1, August 14, 2014. View Source
